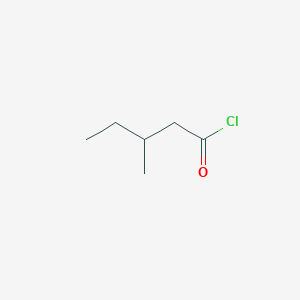

3-Methylpentanoyl Chloride

Description

Fundamental Reactivity Principles of Acyl Halides

The high reactivity of acyl halides, including acyl chlorides, stems from the electronic nature of the acyl group and the properties of the halide as a leaving group. youtube.com The carbonyl carbon is electrophilic due to the electron-withdrawing effects of both the oxygen and the halogen atoms. This makes it susceptible to attack by nucleophiles. taylorandfrancis.com

The general mechanism for the reaction of acyl chlorides with nucleophiles is a nucleophilic acyl substitution. libretexts.org This process typically involves two key steps:

Nucleophilic attack: A nucleophile adds to the carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. youtube.com

Elimination of the leaving group: The carbonyl group reforms by expelling the chloride ion, which is an excellent leaving group due to the stability of the resulting anion. youtube.com

Acyl chlorides are the most reactive of the carboxylic acid derivatives, which also include acid anhydrides, esters, and amides. wikipedia.org This high reactivity means they can be readily converted into these other derivatives. wikipedia.org For instance, they react with water to form carboxylic acids (hydrolysis), with alcohols to produce esters (alcoholysis), and with ammonia (B1221849) or amines to yield amides (aminolysis). savemyexams.comwikipedia.org These reactions are often rapid and can be exothermic. youtube.com

Strategic Importance of Branched Acyl Chlorides in Chemical Transformations

Branched acyl chlorides, such as 3-Methylpentanoyl Chloride, introduce steric bulk and specific stereochemical features into molecules. This branching can influence the reactivity of the acyl chloride and the properties of the resulting products. The presence of alkyl groups near the reactive carbonyl center can modulate the rate and selectivity of reactions.

In synthetic chemistry, the incorporation of branched chains is a key strategy for modifying the physical and biological properties of a molecule. For example, in medicinal chemistry, introducing branched alkyl groups can enhance the lipophilicity of a drug, potentially improving its absorption and distribution in the body. In materials science, the structure of the acyl chloride used in polymerization can affect the properties of the resulting polymer, such as its crystallinity and melting point.

Positioning of this compound within the Research Landscape

This compound, with its branched five-carbon chain, serves as a valuable building block in organic synthesis. It is prepared from 3-methylpentanoic acid, commonly through reaction with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglookchem.com

Its applications are found in various areas of chemical research and industry. For instance, it is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. A notable example is its use in the synthesis of the tranquilizer emylcamate. In industrial applications, it can be employed in the production of polymers like polyesters and polyamides. lookchem.comchemicalbook.comchemicalbook.comguidechem.com It is also utilized in Friedel-Crafts acylation reactions, for example, reacting with toluene (B28343) in the presence of aluminum chloride to form 4-methyl-1-p-tolyl-pentan-1-one. lookchem.comchemicalbook.comchemicalbook.comguidechem.com

The chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₁ClO |

| Molecular Weight | 134.60 g/mol nih.govsigmaaldrich.com |

| Boiling Point | 140.4 °C at 760 mmHg lookchem.com |

| Density | 0.986 g/cm³ lookchem.com |

| Flash Point | 41.1 °C lookchem.com |

| Water Solubility | Reacts with water lookchem.comchemicalbook.comchemicalbook.comguidechem.com |

| CAS Number | 51116-72-4 nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-methylpentanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO/c1-3-5(2)4-6(7)8/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMHLZVDKIJTMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60505627 | |

| Record name | 3-Methylpentanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51116-72-4 | |

| Record name | 3-Methylpentanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Methylpentanoyl Chloride

Carboxylic Acid Halogenation as a Preparative Route

The conversion of carboxylic acids into acyl chlorides is a fundamental transformation in organic synthesis, primarily because acyl chlorides are highly reactive intermediates. savemyexams.com They serve as precursors for the synthesis of esters, amides, and other carbonyl derivatives. savemyexams.comlibretexts.org For 3-Methylpentanoyl Chloride, the primary synthetic routes involve the halogenation of 3-methylpentanoic acid.

Thionyl Chloride-Mediated Synthesis from 3-Methylpentanoic Acid

A prevalent and effective method for the preparation of this compound is the reaction of 3-methylpentanoic acid with thionyl chloride (SOCl₂). chemicalbook.comlibretexts.org This reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF). pjoes.com The process typically involves heating the mixture to reflux for several hours under an inert atmosphere. chemicalbook.com The by-products of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired acyl chloride. libretexts.org

The reaction proceeds via a nucleophilic acyl substitution mechanism. The catalytic DMF first reacts with thionyl chloride to form a Vilsmeier-type intermediate, which is more reactive than thionyl chloride itself. This intermediate then reacts with the carboxylic acid to form a highly reactive acyl chlorosulfite intermediate, which subsequently collapses to yield the acyl chloride, SO₂, and HCl. wikipedia.org

A typical laboratory procedure involves refluxing the carboxylic acid with an excess of thionyl chloride, often in the presence of a catalytic amount of DMF, until the reaction is complete. pjoes.com The excess thionyl chloride can then be removed by distillation. pjoes.com

Table 1: Reaction Conditions for Thionyl Chloride-Mediated Synthesis

| Reactant | Reagent | Catalyst | Conditions | Yield | Reference |

| 3-Methylpentanoic Acid | Thionyl Chloride | N,N-Dimethylformamide | 20°C, 4.5 h, Inert atmosphere, Reflux | 83% | chemicalbook.com |

| 3-Phenyl-4-methylpentanoic acid | Thionyl Chloride | - | Reflux, 3 h | 95% |

Oxalyl Chloride-Catalyzed Transformations with N,N-Dimethylformamide

An alternative and often milder method for synthesizing acyl chlorides from carboxylic acids utilizes oxalyl chloride ((COCl)₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF). commonorganicchemistry.comwikipedia.org This method is particularly useful for synthesizing unstable acid chlorides. nih.gov The reaction is typically carried out at room temperature in an inert solvent like dichloromethane (B109758) (CH₂Cl₂). commonorganicchemistry.comorgsyn.org

The mechanism involves the initial reaction of oxalyl chloride with DMF to form the Vilsmeier reagent, an iminium salt. wikipedia.orgyoutube.com This reagent then activates the carboxylic acid, leading to the formation of an acyl chloride and the regeneration of DMF, with carbon dioxide and carbon monoxide as by-products. youtube.com The mild conditions and the gaseous nature of the by-products make this a highly efficient and clean reaction. nih.gov

In a representative procedure, oxalyl chloride is added to a solution of the carboxylic acid and a catalytic amount of DMF in a suitable solvent. orgsyn.orgrsc.org The reaction is typically stirred for a few hours at room temperature, after which the solvent and volatile by-products are removed under reduced pressure. orgsyn.org

Table 2: Comparison of Chlorinating Agents

| Feature | Thionyl Chloride | Oxalyl Chloride |

| Reactivity | High | Milder, more selective |

| By-products | SO₂, HCl (gaseous) | CO, CO₂, HCl (gaseous) |

| Conditions | Often requires heating | Typically room temperature |

| Cost | Less expensive | More expensive |

| Catalyst | Often DMF | Catalytic DMF is crucial |

Mechanistic Intermediacy in Complex Reaction Sequences

This compound is not only a stable, isolable compound but also appears as a transient intermediate in more complex reaction sequences. Its formation and subsequent reaction are crucial steps in the synthesis of various organic molecules.

Identification of this compound as an Acyl Chloride Intermediate

In certain multi-step syntheses, 3-methylpentanoic acid is converted in situ to this compound, which is then immediately used in the next step without isolation. For instance, in the synthesis of certain amides or esters, 3-methylpentanoic acid can be treated with a chlorinating agent like oxalyl chloride in the presence of the nucleophile (an amine or alcohol) and a base. rsc.orgfishersci.it This approach avoids the need to handle the often-reactive acyl chloride directly.

Furthermore, studies have shown that acyl chlorides can be activated by iodide sources to form transient, more reactive acyl iodide intermediates. researchgate.netorganic-chemistry.org This suggests that in reactions involving this compound and an iodide salt, the actual acylating agent could be the transiently formed 3-methylpentanoyl iodide. organic-chemistry.org

In Situ Spectroscopic Evidence for Transient Species

The transient existence of this compound as an intermediate has been confirmed through in situ spectroscopic techniques. A detailed mechanistic investigation of the reaction between 3-methylpentanoic acid and Meldrum's acid using online NMR spectroscopy provided conclusive evidence for the formation of this compound as an intermediate species. researchgate.netebi.ac.uk This was the first time this acyl chloride intermediate was directly observed in this specific synthesis. researchgate.net

The ability to detect such transient species is critical for understanding reaction mechanisms and optimizing reaction conditions. Techniques like online NMR and ReactIR spectroscopy allow for the real-time monitoring of chemical reactions, providing valuable insights into the formation and consumption of intermediates like this compound. researchgate.net

Emerging Green Chemistry Approaches to Acyl Chloride Synthesis

Traditional methods for acyl chloride synthesis, while effective, often rely on hazardous reagents and generate toxic by-products. In line with the principles of green chemistry, there is a growing interest in developing more environmentally benign methods for these transformations.

One promising approach is the use of continuous-flow microreactor systems. nih.gov These systems offer enhanced safety, efficiency, and scalability. A study on the synthesis of unstable acid chlorides demonstrated that using near-equimolar amounts of a carboxylic acid and oxalyl chloride with catalytic DMF under solvent-free conditions in a microreactor led to nearly full conversion within minutes. nih.gov

Another green chemistry strategy involves using carbon dioxide (CO₂) as a temporary, traceless protecting group to control the reactivity of certain functional groups during acylation reactions, which can improve selectivity and atom economy. rsc.org While not directly applied to the synthesis of this compound itself, such innovative approaches to acylation reactions highlight the future direction of this field.

Furthermore, mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, are being explored for various organic transformations, including those involving acyl chlorides. nsf.gov These solvent-free methods reduce waste and can sometimes lead to different reactivity and selectivity compared to solution-phase reactions. nsf.gov

Mechanistic Investigations and Reaction Dynamics of 3 Methylpentanoyl Chloride

Detailed Mechanistic Elucidation of Formation Pathways

The formation of 3-methylpentanoyl chloride, an acyl chloride derivative of 3-methylpentanoic acid, is typically achieved through reactions that convert a carboxylic acid's hydroxyl group into a better leaving group. A common laboratory and industrial synthesis involves the reaction of 3-methylpentanoic acid with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. pearson.com

The mechanism for the reaction with thionyl chloride proceeds through a nucleophilic acyl substitution pathway. organicchemistrytutor.com The process begins with the carboxylic acid attacking the sulfur atom of thionyl chloride. This initial step modifies the hydroxyl group into a superior leaving group. A subsequent attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride, with sulfur dioxide and hydrogen chloride as byproducts. organicchemistrytutor.com Similarly, when oxalyl chloride is used, the reaction initiates with the formation of a mixed acid anhydride (B1165640) intermediate, which then undergoes nucleophilic acyl substitution by a chloride ion to yield the final product along with carbon dioxide, carbon monoxide, and a chloride ion. pearson.com

Beyond its direct synthesis, this compound has also been identified as a transient intermediate species in other chemical transformations. In a detailed mechanistic investigation of the reaction between 3-methylpentanoic acid and Meldrum's acid, this compound was revealed as a newly discovered intermediate. researchgate.netrsc.org This finding was significant as it provided a more complete picture of the reaction pathway, which also involved a dimer anhydride intermediate, 3-methylpentanoic anhydride. researchgate.netrsc.org

Online Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful process analytical technology (PAT) for the real-time monitoring of chemical reactions. researchgate.netmagritek.com This technique allows for the continuous flow of a reaction mixture from a reactor through the NMR spectrometer, enabling the acquisition of spectra at various time points without disturbing the reaction. researchgate.netazom.com The data obtained provides both qualitative and quantitative insights into the reaction's progress, including the identification of reactants, products, and short-lived intermediate species, as well as the determination of reaction kinetics. researchgate.netazom.com

In the context of this compound, online NMR spectroscopy was instrumental in elucidating its role as an intermediate. A study investigating the reaction of 3-methylpentanoic acid with Meldrum's acid utilized online ¹H NMR monitoring. researchgate.net This approach provided conclusive spectroscopic evidence for the formation of this compound in the reaction mixture for the first time, alongside the previously hypothesized 3-methylpentanoic anhydride intermediate. researchgate.netrsc.org The ability of online NMR to track component concentrations over time is crucial for building accurate kinetic models and understanding complex reaction networks. azom.comnih.gov

For reactions that occur on a timescale too fast for conventional or standard online NMR monitoring, stopped-flow NMR spectroscopy is a specialized technique for determining rapid reaction kinetics. icp.ac.ru This method involves the rapid mixing of reactants just before they enter the NMR detection coil, followed by a sudden stop of the flow. icp.ac.ruresearchgate.net Data acquisition begins milliseconds after the flow is stopped, allowing for the observation of reactions with half-lives in the range of 100 milliseconds or longer. icp.ac.ru

Stopped-flow NMR provides a direct, quantitative view of substrate consumption and the evolution of different species simultaneously as a function of time. icp.ac.ru While specific stopped-flow NMR studies focusing exclusively on the formation kinetics of this compound are not detailed in the available literature, the technique has been successfully applied to other rapid processes, such as catalyzed polymerizations. icp.ac.ruresearchgate.netwisc.edu Its application would be highly suitable for studying the fast kinetics of this compound formation from 3-methylpentanoic acid and a chlorinating agent, or its subsequent rapid reactions, providing precise rate constants for each step of the mechanism.

Interactive Data Table: Comparison of NMR Reaction Monitoring Techniques

| Feature | Static NMR Tube | Online Flow NMR | Stopped-Flow NMR |

| Mixing Method | Manual mixing before insertion | Continuous flow from reactor | Rapid, high-efficiency mixing just before detection |

| Typical Time Scale | Slow reactions (>60 s) icp.ac.ru | Minutes to hours researchgate.netazom.com | Milliseconds to seconds icp.ac.ru |

| Reaction Environment | Non-representative (dilute, no stirring) rsc.org | More representative of bulk reaction researchgate.net | Designed for very fast kinetics icp.ac.ru |

| Key Application | Basic reaction progress check | Detailed mechanistic elucidation, process monitoring researchgate.netmagritek.com | Precise kinetic analysis of fast reactions icp.ac.ruresearchgate.net |

| Example Use Case | Observing slow esterification | Identifying intermediates like this compound researchgate.netrsc.org | Studying enzyme kinetics or rapid polymerizations icp.ac.ru |

Application of Online NMR Spectroscopy for Reaction Monitoring

Nucleophilic Acyl Substitution Mechanistic Studies

This compound, as a typical acyl chloride, is highly reactive towards nucleophilic acyl substitution. brainly.com This class of reactions is fundamental to the chemistry of carboxylic acid derivatives and involves the replacement of the leaving group (in this case, chloride) with a nucleophile. masterorganicchemistry.comlibretexts.orglibretexts.org The high reactivity of acyl chlorides is attributed to two main factors: the inductive effect of the chlorine atom and the excellent leaving group ability of the chloride ion. organicchemistrytutor.combrainly.com

The generally accepted mechanism for nucleophilic acyl substitution is a two-step process known as the addition-elimination mechanism. masterorganicchemistry.comlibretexts.orgpressbooks.pub

Nucleophilic Addition: The reaction begins with the nucleophile attacking the electrophilic carbonyl carbon of the this compound. This breaks the C=O pi bond and forms a tetrahedral alkoxide intermediate. libretexts.orgpressbooks.pub

Elimination of the Leaving Group: The tetrahedral intermediate is transient. The negative charge on the oxygen atom reforms the C=O double bond, and in doing so, expels the most stable leaving group, which is the chloride ion (Cl⁻). libretexts.orglibretexts.org

Interactive Data Table: Reactivity of Carboxylic Acid Derivatives

| Carboxylic Acid Derivative | Structure (R=acyl group) | Leaving Group | pKa of Conjugate Acid (H-LG) | Relative Reactivity |

| Acyl Chloride | R-CO-Cl | Cl⁻ | -7 | Highest brainly.com |

| Acid Anhydride | R-CO-O-CO-R | RCOO⁻ | ~4.8 | High brainly.com |

| Ester | R-CO-OR' | R'O⁻ | ~16 | Moderate brainly.com |

| Amide | R-CO-NR'₂ | R'₂N⁻ | ~38 | Low brainly.com |

Theoretical and Computational Chemistry Contributions to Reaction Mechanisms

Theoretical and computational chemistry provide powerful tools for gaining deeper insight into the mechanisms of chemical reactions, including those involving this compound. These methods can model reaction pathways, calculate the energies of transition states and intermediates, and predict kinetic and thermodynamic parameters that may be difficult to measure experimentally. nih.gov

For nucleophilic acyl substitution reactions, a key question that computational studies address is whether the mechanism is stepwise (proceeding through a distinct tetrahedral intermediate) or concerted (where bond formation and bond breaking occur in a single step). nih.gov While the stepwise addition-elimination mechanism is common for many acyl substitutions, computational and experimental evidence has shown that concerted mechanisms are viable, particularly when the reaction involves a very good leaving group, such as the chloride in this compound. nih.gov

Furthermore, computational studies can explore complex potential energy surfaces. In some cases, a single transition state can lead to multiple products through a "bifurcating energy surface." nih.gov Dynamic trajectory studies, which simulate the motion of atoms over this surface, can predict product ratios more accurately than conventional transition state theory, revealing that stereoselectivity can be determined dynamically after the initial energy barrier is crossed. nih.gov Such theoretical investigations are crucial for a comprehensive understanding of the reaction dynamics of compounds like this compound.

Synthetic Transformations and Derivatization Strategies Utilizing 3 Methylpentanoyl Chloride

Nucleophilic Acyl Substitution Pathways

As an acyl chloride, 3-methylpentanoyl chloride is highly susceptible to nucleophilic attack at the carbonyl carbon. brainly.com This reactivity is attributed to the excellent leaving group ability of the chloride ion, which enhances the electrophilicity of the carbonyl carbon. brainly.com This characteristic makes it a valuable reagent for introducing the 3-methylpentanoyl moiety into various molecules. cymitquimica.com

This compound readily reacts with alcohols in a process known as alcoholysis to form esters. cymitquimica.comscribd.com This reaction is a common and efficient method for ester synthesis, often proceeding rapidly and with high yields. quizlet.comlibretexts.org The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion. libretexts.org This method is often preferred over esterification with the corresponding carboxylic acid because it is an irreversible reaction, which can lead to higher product yields. quizlet.comlibretexts.org The general reaction is as follows:

this compound + Alcohol → 3-Methylpentanoate Ester + HCl scribd.com

The reactivity of alcohols in this reaction generally follows the order of primary > secondary > tertiary. ku.ac.th This transformation is a key step in the synthesis of various organic compounds, including those with potential applications in materials science, such as the creation of polyesters.

A specific example includes the condensation of the acid chloride derived from N-benzyloxycarbonyl-L-valine with a hydroxyl group to form an ester linkage in the synthesis of isoneoantimycin. rsc.org Another study details the reaction of 3-methylpentanoic acid with Meldrum's acid, which can be acylated by various acyl chlorides to form acyl Meldrum's acids that subsequently undergo alcoholysis to produce β-keto esters. researchgate.net

| Reactant | Product Type | Significance |

|---|---|---|

| Alcohols (Primary, Secondary, Tertiary) | 3-Methylpentanoate Esters | High-yield, irreversible ester synthesis. quizlet.comlibretexts.org |

| Meldrum's Acid (after acylation) | β-Keto Esters | Formation of versatile synthetic intermediates. researchgate.net |

The reaction of this compound with ammonia (B1221849) (ammonolysis) or primary and secondary amines (aminolysis) provides a direct route to the synthesis of amides. scribd.comgoogle.com This reaction is typically rapid and results in excellent yields of the corresponding N-substituted or unsubstituted 3-methylpentanamides. scribd.com The general reactions are:

this compound + 2 NH₃ → 3-Methylpentanamide + NH₄Cl ku.ac.th

this compound + 2 RNH₂ → N-Alkyl-3-methylpentanamide + RNH₃Cl

this compound + 2 R₂NH → N,N-Dialkyl-3-methylpentanamide + R₂NH₂Cl

This reactivity is utilized in various synthetic applications. For instance, this compound is used in the synthesis of 1-(4-(aminomethyl)piperidin-1-yl)-3-methylpentan-1-one (B1475382) through the acylation of a functionalized piperidine (B6355638) derivative. vulcanchem.com Similarly, it has been reacted with N-aminobicyclo[2.2.1]hept-8-ene-2-endo,6-endo-dicarboximide to produce a new amide derivative. arkat-usa.org These reactions highlight its utility in creating complex amide structures, which are prevalent in pharmaceuticals and other biologically active molecules. echemi.com

| Reactant | Product Type | Example Application |

|---|---|---|

| Ammonia | Primary Amide (3-Methylpentanamide) | General amide synthesis. ku.ac.th |

| Primary/Secondary Amines | Secondary/Tertiary Amides | Synthesis of bioactive molecules. echemi.com |

| Functionalized Piperidines | Piperidinyl Amides | Synthesis of specific piperidine derivatives. vulcanchem.com |

| Norbornene Derivatives | Norbornylimide Amides | Synthesis of complex amide structures. arkat-usa.org |

Synthesis of Esters via Alcoholysis and Esterification Reactions

Carbon-Carbon Bond Forming Reactions

This compound also serves as a precursor in reactions that form new carbon-carbon bonds, a fundamental process in organic synthesis for building more complex molecular skeletons.

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. iitk.ac.in This reaction involves treating an aromatic compound with an acyl chloride, such as this compound, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). iitk.ac.inchemguide.co.uk The reaction proceeds via electrophilic aromatic substitution, where the 3-methylpentanoyl group is attached to the aromatic ring, forming a ketone. iitk.ac.in

For example, this compound can react with methylbenzene (toluene) in the presence of AlCl₃ to produce 4-methyl-1-p-tolyl-pentan-1-one. chemicalbook.inchemicalbook.com This reaction demonstrates the utility of this compound in the synthesis of aryl ketones, which are valuable intermediates in various chemical manufacturing processes. libretexts.org

| Aromatic Substrate | Catalyst | Product |

|---|---|---|

| Methylbenzene (Toluene) | AlCl₃ | 4-methyl-1-p-tolyl-pentan-1-one chemicalbook.inchemicalbook.com |

| Benzene | AlCl₃ | 1-phenyl-3-methyl-1-pentanone |

This compound can react with organometallic reagents, such as Grignard reagents (R-MgX), to form ketones or tertiary alcohols. The reaction with one equivalent of a Grignard reagent can yield a ketone, while an excess of the Grignard reagent will typically lead to the formation of a tertiary alcohol after reacting with the initially formed ketone. ku.ac.thchegg.com

Furthermore, transition metal-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon bonds. eie.grmdpi.com Acyl chlorides can participate in such reactions, for example, in iron-catalyzed cross-coupling with Grignard reagents to produce ketones under mild conditions. researchgate.net While specific examples detailing the use of this compound in a wide range of named transition metal-catalyzed coupling reactions (like Suzuki, Heck, or Sonogashira) are not extensively documented in the provided context, the general reactivity of acyl chlorides suggests its potential as a coupling partner in these transformations. eie.grmdpi.comcore.ac.uk For instance, palladium catalysts have been used for the Sonogashira-type cross-coupling of acyl chlorides with terminal alkynes. eie.grmdpi.com

| Reagent/Catalyst System | Potential Product Type | Reaction Type |

|---|---|---|

| Grignard Reagents (R-MgX) | Ketones, Tertiary Alcohols | Nucleophilic Addition ku.ac.th |

| Grignard Reagents / Fe(acac)₃ | Ketones | Iron-catalyzed Cross-Coupling researchgate.net |

| Terminal Alkynes / Palladium Catalyst | 1,3-disubstituted prop-2-yn-1-ones | Sonogashira-type Cross-Coupling eie.grmdpi.com |

Friedel-Crafts Acylation for Aromatic Functionalization

Anhydride (B1165640) and Other Acyl Derivative Formation

This compound can be converted into other acyl derivatives, such as acid anhydrides. The reaction of an acyl chloride with a carboxylate salt is a standard method for preparing mixed or symmetrical acid anhydrides. scribd.com For instance, reacting this compound with the sodium salt of another carboxylic acid would yield a mixed anhydride.

Additionally, a study investigating the reaction of 3-methylpentanoic acid with Meldrum's acid provided spectroscopic evidence for the in-situ formation of 3-methylpentanoic anhydride as a productive intermediate, and also identified the presence of this compound in the synthesis. researchgate.net This indicates the interoperability and transformation between these acylating agents under certain reaction conditions. The general reactivity of acyl chlorides allows for their conversion into a range of derivatives, expanding their synthetic utility. ku.ac.th

Advanced Applications of 3 Methylpentanoyl Chloride in Chemical Research

Pharmaceutical and Medicinal Chemistry

In the pharmaceutical and medicinal chemistry sectors, 3-methylpentanoyl chloride is a key intermediate, valued for its ability to form essential ester and amide linkages within drug molecules. Its chiral nature is particularly advantageous for creating compounds with precise three-dimensional structures.

Precursor in Active Pharmaceutical Ingredient (API) Synthesis

This compound has been identified as a crucial intermediate in the manufacturing process of specific Active Pharmaceutical Ingredients (APIs). Its role has been confirmed through process monitoring techniques like NMR spectroscopy, which identified it as a transient intermediate species in the synthesis of the drug candidate Imagabalin, an α2δ-ligand developed for treating anxiety disorders. researchgate.netrsc.orgresearchgate.netresearchgate.net Another application is in the synthesis of potential kinase inhibitors, such as 1-(4-(aminomethyl)piperidin-1-yl)-3-methylpentan-1-one (B1475382), where it is used as an acylating agent to construct the final molecule. vulcanchem.com The incorporation of the 3-methylpentanoyl group can be a critical step in building the molecular architecture required for therapeutic activity.

| API or Drug Candidate | Therapeutic Area | Role of this compound |

| Imagabalin | Anxiety Disorder | Intermediate in the manufacturing process. researchgate.netresearchgate.net |

| 1-(4-(aminomethyl)piperidin-1-yl)-3-methylpentan-1-one | Kinase Inhibition (potential) | Acylating agent in the synthesis. vulcanchem.com |

Role in Complex Stereoselective Synthesis

The chiral center at the C3 position of this compound makes it a valuable component in stereoselective synthesis, where the precise arrangement of atoms is critical for biological function. lookchem.com In the synthesis of novel dienone derivatives with specific olfactory properties, for instance, this compound is used as a starting material, with subsequent efforts focused on separating the resulting stereoisomers to isolate the desired configuration. google.com The ability to control stereochemistry is fundamental, as different enantiomers of a drug can have vastly different effects. Methodologies for stereoselective synthesis, while complex, are often necessary to produce the single, most effective isomer of a drug. google.comgoogle.com Research into enantioselective reactions, such as sulfa-Michael additions to α,β-unsaturated amides, further underscores the importance of developing catalysts and methods that can control the formation of specific stereocenters in molecules structurally related to amides of 3-methylpentanoic acid. acs.org

Development of Bioactive Ester and Amide Compounds

The reactivity of this compound allows for its ready conversion into a wide array of esters and amides, which are then screened for biological activity. arkat-usa.org The carboxamide group, in particular, is a cornerstone of medicinal chemistry, being present in numerous drugs and contributing significantly to their activity and pharmacokinetic profiles. arkat-usa.org A specific example is the synthesis of novel N-norbornylimide substituted amide derivatives, which were prepared from this compound and subsequently modified through palladium-catalyzed reactions to create a library of new compounds. arkat-usa.org Furthermore, in the development of potential anticancer agents, researchers have synthesized amino acid conjugates, such as Ethyl-2-{[2-(1,3-Dioxo-1,3-Dihydro-2H-Isoindol-2-yl)-3-Methylpentanoyl]amino}-1,3-Thiazole-4-Carboxylate. nih.gov This compound, which incorporates the 3-methylpentanoyl moiety, was evaluated for its cytotoxic effects, demonstrating the role of this acyl chloride in generating new, biologically active molecules. nih.govresearchgate.net

| Compound Class | Specific Example | Potential Application |

| N-norbornylimide Amides | N-4-azabicyclo[2.2.1]hept-8-ene-3-endo,5-endo-dicarboximide-4-yl-3-methylpentanamide | Bioactive molecule screening. arkat-usa.org |

| Thiazole Amide Conjugates | Ethyl-2-{[2-(1,3-Dioxo-1,3-Dihydro-2H-Isoindol-2-yl)-3-Methylpentanoyl]amino}-1,3-Thiazole-4-Carboxylate | Anticancer agent development. nih.gov |

Polymer Chemistry and Materials Science

In materials science, this compound is used both as a building block for new polymers and as a modifying agent for existing ones, enabling the creation of materials with specific, tailored properties.

Monomer for Polyester and Polyamide Production

This compound can serve as a monomer in condensation polymerization reactions with diols and diamines to produce polyesters and polyamides, respectively. The branched structure of the 3-methylpentanoyl unit, when incorporated into the polymer backbone, can disrupt chain packing and reduce crystallinity. This modification affects the material's physical properties, potentially leading to increased flexibility and altered thermal characteristics compared to polymers made from linear acyl chlorides. This makes it a useful component for developing new materials with customized performance profiles.

Functionalization of Polymeric Architectures

A significant application of this compound in polymer chemistry is the functionalization of existing polymers. dokumen.pub A prime example is its use in modifying cellulose (B213188). epo.orggoogle.com In this process, the hydroxyl groups on the cellulose backbone are esterified by reacting with this compound. This chemical modification, often performed alongside other etherification and esterification reactions, results in a cellulose derivative with significantly altered properties. epo.org These modified cellulose resins exhibit improved thermoplasticity and can be used in the production of molded articles, including housings for electronic devices, where specific mechanical and thermal properties are required. epo.org This functionalization allows for the transformation of a natural polymer into a high-performance plastic. epo.orggoogle.com

| Polymer Application | Role of this compound | Effect on Polymer |

| Polyester/Polyamide Synthesis | Monomer | Introduction of branched units into the polymer backbone. |

| Cellulose Modification | Functionalizing Agent | Esterification of hydroxyl groups to create a thermoplastic cellulose derivative. epo.orggoogle.com |

Specialty Chemical Synthesis

The distinct structure and reactivity of this compound make it a key starting material or intermediate in the synthesis of high-value, specialized chemical products. Its ability to readily undergo acylation reactions allows for its incorporation into larger, more complex molecules with specific functions.

This compound is utilized in the synthesis of novel fragrance compounds. It serves as a key reactant in the creation of substituted branched ketones that possess desirable, natural orris-like odors, which are highly valued in the perfumery industry. google.com For example, it can be reacted with a Grignard reagent in the presence of a copper(I) chloride catalyst to produce specific ketones used as fragrance materials. google.com

While direct synthesis of dyes using this compound is not extensively documented in readily available literature, related acyl chlorides like 4-methylpentanoyl chloride are known to be used in the synthesis of specialized functional compounds, including fragrances and dyes. echemi.com This suggests that acyl chlorides of this class are suitable intermediates for producing the amide and ester linkages often found in various dye structures. echemi.com

Research into novel materials has demonstrated the use of this compound in the development of advanced surfactants. Specifically, it has been used in the synthesis of water-soluble, metal-functionalized surfactants, also known as metallosurfactants. researchgate.net In one pathway, (S)-3-methylpentanoyl chloride is used to acylate 4-bromo-4'-ferrocenylbiphenyl, yielding a ferrocenylbiphenyl derivative. researchgate.net This type of molecule, which combines a hydrophobic organic structure with a metallic functional group, is studied for its unique aggregation behavior and interfacial surface activity. researchgate.net

Precursors for Fragrances and Dyes

Diverse Organic Synthesis Pathways

As a reactive acyl chloride, this compound is employed in a variety of organic reactions to construct new molecular frameworks. cymitquimica.com Its primary role is as an acylating agent, introducing the 3-methylpentanoyl group into other molecules. cymitquimica.com

The compound is typically synthesized from its corresponding carboxylic acid, 3-methylpentanoic acid, by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂), often with a catalyst like N,N-dimethylformamide (DMF). google.com

Key reaction pathways involving this compound include:

Friedel-Crafts Acylation: It reacts with aromatic compounds, such as methylbenzene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form aromatic ketones, for instance, 4-methyl-1-p-tolyl-pentan-1-one. chemicalbook.comchemicalbook.com

Nucleophilic Acyl Substitution: It readily reacts with various nucleophiles. cymitquimica.com With alcohols, it forms esters, and with amines, it produces amides. cymitquimica.com

Grignard Reactions: It can be coupled with Grignard reagents, often catalyzed by copper salts, to synthesize ketones. google.com For example, its reaction with tert-butyl magnesium chloride, catalyzed by copper(I) chloride, yields 2,2,5-trimethylheptan-3-one. google.com

Reduction: The acyl chloride can be reduced to the corresponding primary alcohol, 3-methylpentanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Hydrolysis: It reacts with water to hydrolyze back to 3-methylpentanoic acid and hydrochloric acid. cymitquimica.com

Recent mechanistic studies using online NMR spectroscopy have also identified this compound as a transient intermediate species in the reaction between 3-methylpentanoic acid and Meldrum's acid, providing deeper insight into complex reaction mechanisms. wisc.eduresearchgate.net

Table 2: Examples of Reactions Involving this compound

| Reaction Type | Reactants | Reagents/Catalysts | Product(s) | Source(s) |

| Synthesis | 3-Methylpentanoic acid | Thionyl chloride, DMF | This compound | google.com |

| Friedel-Crafts Acylation | This compound, Methylbenzene | Aluminum chloride (AlCl₃) | 4-Methyl-1-p-tolyl-pentan-1-one | chemicalbook.comchemicalbook.com |

| Grignard Reaction | This compound, tert-Butyl magnesium chloride | Copper(I) chloride (CuCl) | 2,2,5-Trimethylheptan-3-one | google.com |

| Reduction | This compound | Lithium aluminum hydride (LiAlH₄) | 3-Methylpentanol | |

| Hydrolysis | This compound, Water | (none) | 3-Methylpentanoic acid | cymitquimica.com |

Analytical and Spectroscopic Characterization in the Context of Research Findings

Advanced NMR Spectroscopy for Structural Elucidation of Reaction Products and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic compounds, and its advanced applications are indispensable in characterizing the derivatives of 3-methylpentanoyl chloride. Techniques such as ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments provide detailed information about the molecular framework.

In synthetic studies, NMR is used to confirm the identity of products derived from reactions involving this compound. For instance, in the Friedel-Crafts acylation of 1,2,3,4-tetrahydro-1,1,5,7-tetramethylnaphthalene with this compound, ¹H NMR and infrared (IR) spectroscopy were essential to confirm the structure of the resulting ketone and its subsequent reduction product, Ruzicka's hydrocarbon. rsc.orgrsc.org The spectra provide definitive evidence of the incorporation of the 3-methylpentyl group into the naphthalene (B1677914) framework. rsc.orgrsc.org

Online NMR spectroscopy has emerged as a powerful tool for mechanistic investigations. A detailed study of the reaction between 3-methylpentanoic acid and Meldrum's acid identified this compound as a transient intermediate for the first time. researchgate.net This real-time analysis allows for the direct observation of reactive species and provides conclusive evidence for proposed reaction pathways. researchgate.net

The complexity of derivatives often necessitates the use of more advanced NMR techniques. While standard ¹H and ¹³C NMR are fundamental, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to unambiguously assign protons and carbons, especially in complex molecules with overlapping signals. ipb.ptresearchgate.net These techniques are crucial for establishing connectivity within the molecule, confirming the precise location of the acyl group, and determining the stereochemistry of the products. For example, the protons on the carbon adjacent to the carbonyl group in acyl chlorides typically resonate around 2.0-3.0 ppm in the ¹H NMR spectrum. libretexts.org

Table 1: Representative NMR Data for a Derivative of this compound

| Derivative | NMR Technique | Key Chemical Shifts (δ, ppm) | Reference |

| (3E,5E)-5-(tert-pentyl)octa-3,5-dien-2-one | ¹H NMR (CDCl₃) | 0.72 (t, J = 7.5 Hz, 3H), 0.98 (t, J = 7.5 Hz, 3H), 1.80 (s, 3H), 2.05 (q, J = 7.5 Hz, 2H), 2.29 (s, 3H), 6.10 (d, J = 15.5 Hz, 1H), 6.22 (s, 1H), 7.28 (d, J = 15.5 Hz, 1H) | google.com |

| N,N-dimethylacetamide | ¹H NMR | Two distinct singlets for the N-methyl groups due to restricted rotation around the OC-N bond. | libretexts.org |

This table is for illustrative purposes and showcases the type of data obtained from NMR analysis of related structures.

Mass Spectrometry Techniques in Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a highly sensitive analytical technique vital for determining the molecular weight and elemental composition of reaction products and for monitoring the progress of a reaction. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for separating and identifying volatile compounds in a mixture.

In the context of reactions involving this compound, GC-MS can be used to identify the formation of the desired product and any byproducts. The mass spectrum provides the molecular ion peak, which corresponds to the molecular weight of the compound, and a characteristic fragmentation pattern that serves as a molecular fingerprint. nih.gov For example, the reaction of 3-methylpentanoic acid with thionyl chloride to produce this compound can be monitored, and the product identified by its specific mass spectrum. google.com

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental formula of a compound. rsc.org This is particularly useful for confirming the identity of newly synthesized derivatives of this compound. rsc.org Techniques like Electrospray Ionization (ESI) are commonly used to generate ions from the sample for MS analysis. rsc.org

Multiple Reaction Monitoring (MRM), also known as Selective Reaction Monitoring (SRM), is a highly specific and sensitive MS technique used for quantifying specific compounds within complex mixtures. proteomics.com.au This method uses a triple quadrupole mass spectrometer to select a specific parent ion and then fragment it to monitor a specific daughter ion. proteomics.com.au While not explicitly detailed for this compound in the provided context, this technique is applicable for the quantitative analysis of its derivatives in complex biological or environmental samples. proteomics.com.au

Table 2: Mass Spectrometry Data for this compound

| Technique | Parameter | Value | Reference |

| Computed | Molecular Weight | 134.60 g/mol | nih.gov |

| Computed | Monoisotopic Mass | 134.0498427 Da | nih.gov |

| GC-MS | Source of Spectrum | F4-44-2995-10 | nih.gov |

Chromatographic Methods for Purification and Analysis of Derivatives

Chromatography is an essential technique for the separation, purification, and analysis of compounds from a reaction mixture. Various chromatographic methods are employed depending on the properties of the derivatives of this compound.

Flash Chromatography: This is a common and rapid method for purifying compounds on a preparative scale. wiley-vch.de It utilizes a column packed with a solid stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase) is passed through the column under pressure. wiley-vch.de For example, in the synthesis of dienone derivatives, flash chromatography with a pentane-ether solvent system was used to purify the product. google.com The efficiency of the separation is often monitored by Thin-Layer Chromatography (TLC). wiley-vch.de

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution analytical and preparative technique. rsc.org It is particularly useful for the analysis and purification of less volatile or thermally sensitive derivatives. rsc.org When coupled with a chiral stationary phase, HPLC can be used to separate enantiomers of chiral derivatives. rsc.org The use of HPLC with various detectors, such as UV-Vis, provides quantitative information about the purity of the isolated compound. wiley-vch.de

Counter-Current Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thus preventing irreversible adsorption of the sample. nih.gov This method is advantageous for the total recovery of the sample and is suitable for separating a wide range of natural products and their derivatives. nih.gov For instance, CCC has been successfully used to separate terpenoid derivatives, some of which may be structurally related to products derived from this compound. nih.gov

Table 3: Chromatographic Purification of this compound Derivatives

| Derivative | Chromatographic Method | Stationary Phase | Mobile Phase (Eluent) | Reference |

| (3E,5E)-5-(tert-pentyl)octa-3,5-dien-2-ol | Flash Chromatography | Silica gel | Pentane-Ether (5:1) | google.com |

| (3E,5E)-5-(tert-pentyl)octa-3,5-dien-2-one | Flash Chromatography | Silica gel | Pentane-Ether (30:1) | google.com |

| (E)-1-But-2-enoylpiperidin-2-one | Flash Chromatography | Silica gel | Hexanes:AcOEt (7:3) | wiley-vch.de |

| ZYJ-34c epimer | C18 Reversed-Phase Column Chromatography | C18 Silica | H₂O/MeOH (3:7) | rsc.org |

Future Research Directions and Unexplored Potential

Sustainable and Eco-Friendly Synthesis of 3-Methylpentanoyl Chloride

The traditional synthesis of this compound involves the reaction of 3-methylpentanoic acid with chlorinating agents like thionyl chloride or oxalyl chloride. google.comlookchem.com While effective, these methods often utilize hazardous reagents and produce corrosive byproducts. Future research is poised to develop more environmentally benign synthetic routes.

Key areas of investigation for sustainable synthesis include:

Alternative Chlorinating Agents: Exploring the use of solid-supported chlorinating agents or reagents that can be recycled to minimize waste.

Catalytic Methods: Developing catalytic processes that can generate the acyl chloride from the corresponding carboxylic acid with higher atom economy and reduced environmental impact.

Solvent-Free or Green Solvents: Investigating the feasibility of conducting the synthesis under solvent-free conditions or in greener solvents to reduce volatile organic compound (VOC) emissions. A gas-phase functionalization approach, for instance, has been shown to be a greener process for other acyl chlorides as it eliminates wasteful filtration steps and the need for large quantities of solvents. nsf.gov

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of advanced catalytic systems can significantly improve the efficiency and selectivity of reactions involving this compound. Research in this area could focus on:

Homogeneous and Heterogeneous Catalysis: Designing novel metal-based or organocatalytic systems to control the regioselectivity and stereoselectivity of reactions, such as Friedel-Crafts acylations or dynamic kinetic resolutions. For example, copper(I) chloride has been used as a catalyst in the reaction of this compound with tert-butyl magnesium chloride. google.com

Enzymatic Catalysis: Exploring the potential of enzymes, such as lipases or esterases, to catalyze reactions of this compound with high specificity under mild conditions, offering a green alternative to traditional chemical methods.

Computational Modeling: Utilizing computational tools to design and predict the performance of new catalysts, thereby accelerating the discovery and optimization of catalytic systems for specific applications.

A study utilizing online NMR spectroscopy to investigate the reaction of 3-methylpentanoic acid with Meldrum's acid provided detailed mechanistic insights, revealing the formation of intermediate species. researchgate.net Such detailed mechanistic understanding is crucial for the rational design of improved catalytic systems.

Expanded Applications in Niche Areas of Organic Synthesis and Materials Science

While this compound is already used in the synthesis of pharmaceuticals and agrochemicals, there is considerable scope for its application in other specialized areas.

Natural Product Synthesis: The chiral nature of this compound makes it a potentially valuable building block in the total synthesis of complex natural products.

Polymer Chemistry: Its ability to react with diols and diamines could be exploited to synthesize novel polyesters and polyamides with specific thermal or mechanical properties.

Functional Materials: The incorporation of the 3-methylpentanoyl group into functional molecules could lead to the development of new liquid crystals, organic light-emitting diodes (OLEDs), or other advanced materials. Research into the gas-phase functionalization of polysaccharides with acyl chlorides has shown promise in creating materials with modified surface properties. nsf.gov

| Potential Application Area | Specific Focus |

| Natural Product Synthesis | Asymmetric synthesis of complex molecules |

| Polymer Chemistry | Development of novel polyesters and polyamides |

| Functional Materials | Creation of new liquid crystals and organic electronics |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound synthesis and its subsequent reactions into continuous flow and automated systems represents a significant step towards more efficient and safer chemical manufacturing.

Flow Synthesis of this compound: Developing a continuous flow process for the synthesis of this compound would offer benefits such as improved heat and mass transfer, enhanced safety by minimizing the accumulation of hazardous reagents, and the potential for in-line purification. cinz.nz

Telescoped Reactions: Designing multi-step reaction sequences where this compound is generated and consumed in a continuous flow system without isolation of intermediates. This approach can significantly reduce reaction times and waste.

Automated High-Throughput Experimentation: Utilizing automated platforms to rapidly screen different catalysts, reaction conditions, and substrates for reactions involving this compound, thereby accelerating process development and optimization. The use of online NMR spectroscopy has already been demonstrated for monitoring reactions involving the precursor to this compound, showcasing the potential for real-time analysis in automated systems. researchgate.netwisc.edu

The transition to flow chemistry is a key aspect of green chemistry, aiming to make chemical synthesis safer and more sustainable. cinz.nz The development of automated synthesis platforms, including those for solid-phase peptide synthesis, highlights the trend towards more efficient and high-yield chemical production. google.com

Q & A

Q. How to design controlled experiments assessing catalytic efficiency in this compound-mediated reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.